2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features a nitrophenyl group, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with piperidine and a suitable oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine and oxazole rings can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-5-morpholin-1-yl-1,3-oxazole-4-carbonitrile
- 2-(4-Nitrophenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Uniqueness
2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile is unique due to the presence of the piperidine ring, which can enhance its biological activity and chemical stability compared to similar compounds with different ring structures.
Properties
CAS No. |
201992-49-6 |
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Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14N4O3/c16-10-13-15(18-8-2-1-3-9-18)22-14(17-13)11-4-6-12(7-5-11)19(20)21/h4-7H,1-3,8-9H2 |
InChI Key |
CRSVZYGPPGQECB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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